Methyl 4-(acetyloxy)-3-methoxybenzoate
Description
Nomenclature and Structural Classification
Methyl 4-(acetyloxy)-3-methoxybenzoate (CAS: 35400-19-2) is a benzoate ester with systematic IUPAC nomenclature methyl 4-acetyloxy-3-methoxybenzoate . Structurally, it belongs to the aromatic ester family, characterized by a benzene ring substituted with two oxygen-containing functional groups: a methoxy group (–OCH₃) at position 3 and an acetoxy group (–OCOCH₃) at position 4. The carboxyl group at position 1 is esterified with a methyl group (–OCH₃), completing its substitution pattern.
Structural Classification:
- Aromatic ester: Contains a benzene ring directly bonded to ester groups.
- Benzoate derivative: Derived from benzoic acid via esterification.
- Polymethoxy-substituted compound: Features multiple methoxy and acetoxy substituents.
| Property | Value |
|---|---|
| IUPAC Name | methyl 4-acetyloxy-3-methoxybenzoate |
| Common Synonyms | Methyl 3-methoxy-4-acetoxybenzoate |
| SMILES | CC(=O)OC1=C(C=C(C=C1)C(=O)OC)OC |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)C(=O)OC)OC |
Historical Context in Aromatic Ester Chemistry
The synthesis of aromatic esters like this compound is rooted in the Fischer esterification process, pioneered by Emil Fischer and Arthur Speier in 1895. This method, which involves acid-catalyzed condensation of carboxylic acids and alcohols, revolutionized the production of esters. Aromatic esters gained prominence in the 20th century for their roles in flavor chemistry and polymer science. The compound’s specific synthesis likely leverages modifications of classical Fischer conditions, optimized for steric and electronic challenges posed by its methoxy and acetoxy substituents.
Position in Benzoate Derivative Family
This compound is part of the methyl vanillate derivative family, distinguished by its substitution pattern:
- Core structure: Benzoic acid backbone.
- Key modifications:
Compared to simpler benzoates like methyl benzoate or methyl salicylate, its polymethoxy-aromatic structure confers unique physicochemical properties, such as altered solubility and thermal stability.
Chemical Formula (C₁₁H₁₂O₅) and Structural Features
The molecular formula C₁₁H₁₂O₅ corresponds to a molecular weight of 224.21 g/mol . Key structural elements include:
Substituent Analysis:
| Position | Group | Role in Structure |
|---|---|---|
| 1 | –COOCH₃ | Methyl ester (carboxyl terminus) |
| 3 | –OCH₃ | Methoxy (electron-donating) |
| 4 | –OCOCH₃ | Acetoxy (bulky substituent) |
Crystallographic Data:
- Crystal system: Orthorhombic.
- Space group: P2₁2₁2₁.
- Unit cell parameters: a = 5.5523 Å, b = 12.7610 Å, c = 15.374 Å.
The planar benzene ring and ester groups create a rigid framework, while methoxy and acetoxy substituents introduce steric interactions that influence packing in the solid state.
Properties
CAS No. |
35400-19-2 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 4-acetyloxy-3-methoxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-7(12)16-9-5-4-8(11(13)15-3)6-10(9)14-2/h4-6H,1-3H3 |
InChI Key |
BHQRCCUOSHDJQC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate
- Molecular Formula : C₁₂H₁₅ClO₄
- Molecular Weight : 262.70 g/mol
- Substituents : 3-Chloropropoxy group at C4.
- Key Differences : The chlorine atom and ether linkage introduce electrophilic reactivity and reduced polarity compared to the acetyloxy group.
- Applications : Serves as a pesticide intermediate and precursor for Bosutinib synthesis .
- Synthesis: Prepared via transesterification of Methyl 4-amino-3-methoxybenzoate with 3-chloropropanol .
Methyl 4-(2-Hydroxyethoxy)-3-Methoxybenzoate
Methyl 4-[(5-Amino-1-Methylindol-3-yl)Methyl]-3-Methoxybenzoate
- Molecular Formula : C₁₉H₂₀N₂O₃
- Molecular Weight : 324.37 g/mol
- Substituents : Indole-derived side chain at C4.
- Key Differences : The bulky indole group confers biological activity, enabling its use as an intermediate for Zafirlukast, a leukotriene receptor antagonist .
Physicochemical Properties and Reactivity
| Compound | Melting Point (°C) | Solubility | Reactivity Profile |
|---|---|---|---|
| This compound | Not reported | Moderate organic | Ester hydrolysis, acetylation |
| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Not reported | Low aqueous | Nucleophilic substitution (Cl) |
| Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate | Not reported | High polar solvents | Polymerization, esterification |
- Acetyloxy Group : Enhances stability toward hydrolysis compared to nitro or halogenated analogs but remains reactive under basic conditions .
- Chloropropoxy Group : The chlorine atom facilitates nucleophilic substitution reactions, making it valuable in agrochemical synthesis .
- Hydroxyethoxy Group : The hydroxyl group promotes hydrogen bonding, critical for thermal stability in polymers .
Preparation Methods
Reaction Conditions
Purification and Isolation
Structural Validation
-
Elemental Analysis :
-
Crystallographic Data :
Key Reaction Mechanism
The acetylation mechanism involves:
-
Activation : The hydroxyl group’s lone pair attacks the acetic anhydride’s carbonyl carbon.
-
Intermediate Formation : A tetrahedral intermediate forms, releasing acetate.
-
Proton Transfer : The intermediate is protonated, yielding the acetylated product.
Critical Analysis of Reaction Efficiency
Applications and Derivatives
Methyl 4-(acetyloxy)-3-methoxybenzoate serves as a precursor for:
Q & A
Q. 1.1. What synthetic strategies are effective for producing Methyl 4-(acetyloxy)-3-methoxybenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification or acetylation of precursor benzoic acid derivatives. Key steps include:
- Protection of hydroxyl groups : Use acetylating agents (e.g., acetic anhydride) under anhydrous conditions to introduce the acetyloxy group.
- Esterification : Methylation of the carboxylic acid group using methanol and acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux for faster kinetics) and solvent polarity (e.g., dichloromethane for solubility) to improve yields .
Q. 1.2. How can the structural integrity of this compound be confirmed post-synthesis?
- Spectroscopic analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C3, acetyloxy at C4). IR spectroscopy confirms ester (C=O stretch ~1700 cm⁻¹) and acetyl (C-O stretch ~1250 cm⁻¹) groups.
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns, as demonstrated for structurally similar methyl vanillate derivatives .
Q. 1.3. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases or hydrolases (e.g., lipases) using fluorometric assays. Compare IC₅₀ values with structurally related benzoates .
- Cellular assays : Test cytotoxicity (MTT assay) and anti-inflammatory potential (e.g., COX-2 inhibition in macrophage models) .
Advanced Research Questions
Q. 2.1. How do structural modifications (e.g., halogenation, substituent repositioning) influence the compound’s reactivity and bioactivity?
- Halogenation : Introducing halogens (e.g., Cl at C6 in chromene derivatives) enhances electrophilicity and binding affinity to biological targets, as seen in analogous coumarin-benzoate hybrids .
- Substituent effects : Methoxy vs. ethoxy groups alter steric hindrance and electronic profiles, impacting reaction kinetics (e.g., slower nucleophilic substitution with bulkier groups) .
- Data validation : Cross-reference computational (DFT) predictions with experimental results to resolve discrepancies in reactivity trends .
Q. 2.2. How can contradictory data on its pharmacological activity be systematically addressed?
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Batch variability analysis : Characterize impurities (via LC-MS) that may interfere with assays, as seen in studies of methyl vanillate derivatives .
- Orthogonal assays : Confirm initial findings using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
Q. 2.3. What advanced techniques are critical for studying its metabolism and degradation pathways?
- Stability studies : Use HPLC-MS to identify degradation products under physiological conditions (pH 7.4, 37°C).
- Metabolite profiling : Incubate with liver microsomes or recombinant CYP450 enzymes to detect phase I/II metabolites .
- Isotopic labeling : Track acetyloxy group fate using ¹⁴C-labeled analogs in in vitro models .
Q. 2.4. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Pharmacophore mapping : Identify critical functional groups (e.g., acetyloxy for hydrogen bonding, methoxy for lipophilicity) using 3D-QSAR models .
- Bioisosteric replacement : Substitute the acetyloxy group with trifluoromethyl or sulfonamide moieties to modulate bioavailability, as shown in related triazine-benzoate hybrids .
Methodological Best Practices
Q. 3.1. What analytical workflows ensure reproducibility in synthesizing and characterizing this compound?
- Purification : Use gradient flash chromatography (silica gel, hexane/EtOAc) to isolate high-purity product. Confirm purity (>95%) via HPLC .
- Crystallization : Recrystallize from ethanol/water to obtain single crystals for X-ray analysis, ensuring unambiguous structural confirmation .
Q. 3.2. How should researchers mitigate risks when handling this compound in the lab?
- Safety protocols : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols, as recommended for similar esters .
- Waste disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for organic waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
